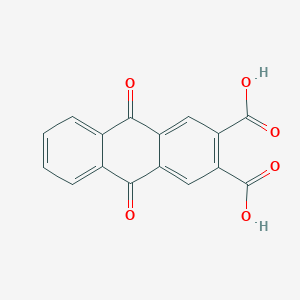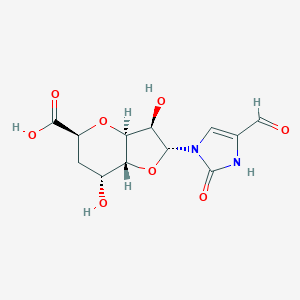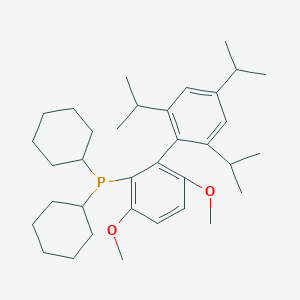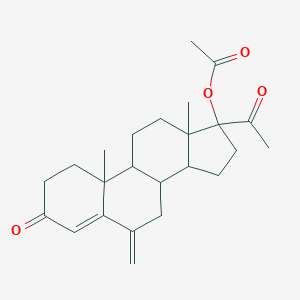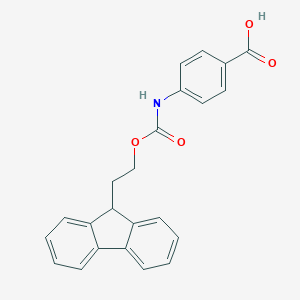
N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid, commonly known as Fmoc-4-ABA, is a chemical compound used in the field of biochemistry. It is a derivative of 4-aminobenzoic acid and is widely used in the synthesis of peptides and proteins. Fmoc-4-ABA is a white powder that is soluble in organic solvents like methanol, dimethylformamide, and acetonitrile.
Mécanisme D'action
Fmoc-4-ABA acts as a protecting group for the amino group of amino acids during solid-phase peptide synthesis. It is attached to the amino group of the amino acid through an amide bond. The Fmoc group is then removed using a base like piperidine to expose the amino group for the next reaction. Fmoc-4-ABA also acts as a building block for the synthesis of unnatural amino acids and peptide mimetics.
Effets Biochimiques Et Physiologiques
Fmoc-4-ABA does not have any direct biochemical or physiological effects as it is used as a chemical reagent in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Fmoc-4-ABA may have biochemical and physiological effects depending on their sequence and structure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fmoc-4-ABA in lab experiments are:
1. Fmoc-4-ABA is a widely used and well-established reagent in solid-phase peptide synthesis.
2. Fmoc-4-ABA is easy to handle and has a high yield of synthesis.
3. Fmoc-4-ABA can be easily removed using a base like piperidine.
The limitations of using Fmoc-4-ABA in lab experiments are:
1. Fmoc-4-ABA is expensive compared to other protecting groups.
2. Fmoc-4-ABA is not compatible with some amino acids like cysteine and histidine.
3. Fmoc-4-ABA may cause side reactions like epimerization and racemization.
Orientations Futures
The future directions for the use of Fmoc-4-ABA in biochemistry are:
1. Development of new protecting groups that are more efficient and cost-effective than Fmoc-4-ABA.
2. Synthesis of new peptide mimetics and unnatural amino acids using Fmoc-4-ABA.
3. Use of Fmoc-4-ABA in the synthesis of cyclic peptides and proteins.
4. Development of new imaging and diagnostic applications using fluorescent peptides and proteins synthesized using Fmoc-4-ABA.
Conclusion:
In conclusion, Fmoc-4-ABA is a widely used chemical reagent in the field of biochemistry for the synthesis of peptides and proteins. It acts as a protecting group for the amino group of amino acids during solid-phase peptide synthesis and is also used as a building block for the synthesis of unnatural amino acids and peptide mimetics. Fmoc-4-ABA has advantages like high yield of synthesis and easy removal using a base like piperidine, but also has limitations like high cost and incompatibility with some amino acids. The future directions for the use of Fmoc-4-ABA in biochemistry include the development of new protecting groups, synthesis of new peptide mimetics and unnatural amino acids, use in the synthesis of cyclic peptides and proteins, and development of new imaging and diagnostic applications.
Méthodes De Synthèse
The synthesis of Fmoc-4-ABA involves a two-step process. In the first step, 4-aminobenzoic acid is reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. In the second step, ethyl 4-aminobenzoate is reacted with Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) to form Fmoc-4-ABA. The reaction is carried out in the presence of a base like triethylamine or N-methylmorpholine. The yield of the reaction is around 70-80%.
Applications De Recherche Scientifique
Fmoc-4-ABA is widely used in the field of biochemistry for the synthesis of peptides and proteins. It is used as a protecting group for the amino group of amino acids during solid-phase peptide synthesis. Fmoc-4-ABA is also used as a building block for the synthesis of unnatural amino acids and peptide mimetics. It is used in the synthesis of peptide libraries for drug discovery and development. Fmoc-4-ABA is also used in the synthesis of fluorescent peptides and proteins for imaging and diagnostic applications.
Propriétés
Numéro CAS |
150256-47-6 |
|---|---|
Nom du produit |
N-(9H-Fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid |
Formule moléculaire |
C23H19NO4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
4-[2-(9H-fluoren-9-yl)ethoxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C23H19NO4/c25-22(26)15-9-11-16(12-10-15)24-23(27)28-14-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) |
Clé InChI |
QEOCEMPNYKUMCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCOC(=O)NC4=CC=C(C=C4)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCOC(=O)NC4=CC=C(C=C4)C(=O)O |
Autres numéros CAS |
150256-47-6 |
Synonymes |
N-(9H-fluoren-9-ylethoxycarbonyl)-4-aminobenzoic acid NPC 16570 NPC-16570 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



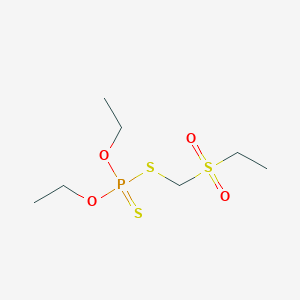
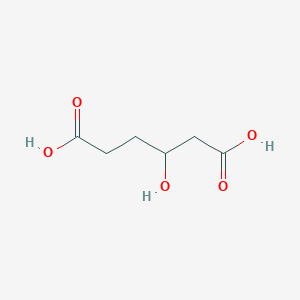
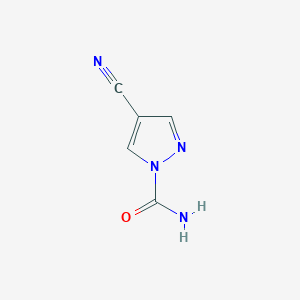
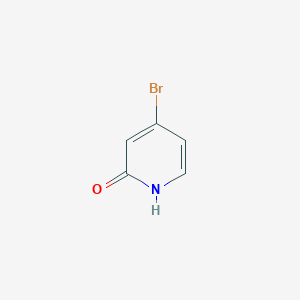
![Zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate](/img/structure/B129991.png)



